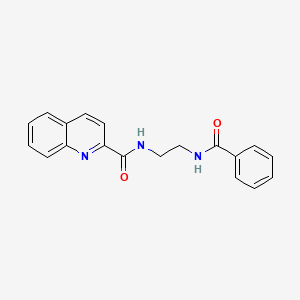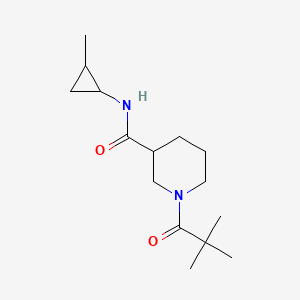![molecular formula C19H23N3O B7561937 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea, also known as PPMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. PPMP belongs to the class of compounds known as ureas, which have a diverse range of biological activities. In
Mécanisme D'action
1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea inhibits the activity of glycosphingolipid synthases by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the synthesis of glycosphingolipids, which are important components of cell membranes. The inhibition of glycosphingolipid synthesis leads to alterations in cell membrane structure and function, which can have downstream effects on cell signaling and proliferation.
Biochemical and Physiological Effects
1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has been shown to induce apoptosis (programmed cell death) in a variety of cell types. 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has also been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea in lab experiments is its specificity for glycosphingolipid synthases. This allows for the selective inhibition of glycosphingolipid synthesis without affecting other cellular processes. However, 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has a relatively low potency compared to other inhibitors, which may limit its usefulness in some experiments. Additionally, 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea research. One area of interest is the development of more potent 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea analogs that could be used in experiments requiring higher levels of inhibition. Another area of interest is the investigation of 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea's effects on other cellular processes beyond glycosphingolipid synthesis. Finally, there is potential for the development of 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea-based antimicrobial agents, which could be used to combat bacterial and fungal infections.
Méthodes De Synthèse
1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-bromo-1-phenyl-1-ethanone with pyrrolidine to form an intermediate. This intermediate is then reacted with 2-bromo-1-phenylpropane to form a second intermediate. The final step involves the reaction of the second intermediate with urea to form 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea. The overall yield of the synthesis process is approximately 30%.
Applications De Recherche Scientifique
1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has been studied for its potential applications in scientific research, particularly in the field of cancer research. 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has been shown to inhibit the activity of a class of enzymes known as glycosphingolipid synthases, which are involved in the synthesis of glycosphingolipids. Glycosphingolipids have been implicated in the development and progression of various types of cancer, and inhibition of their synthesis has been shown to have anti-cancer effects.
Propriétés
IUPAC Name |
1-phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-18-10-2-1-3-11-18)20-14-16-8-4-5-9-17(16)15-22-12-6-7-13-22/h1-5,8-11H,6-7,12-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGAWLCJQXGWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)

![5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)